![molecular formula C19H19ClN4O2 B4950649 1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4950649.png)
1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chloro substituent and the piperazine moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloroimidazo[1,2-a]pyridine hydrochloride
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to its specific structural features, such as the chloro substituent and the methoxyphenyl piperazine moiety. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-26-16-4-2-15(3-5-16)22-8-10-23(11-9-22)19(25)17-13-24-7-6-14(20)12-18(24)21-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAWXGQTJLMDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN4C=CC(=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B4950566.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4950573.png)
![1-benzyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B4950588.png)
![5-{[(3-chlorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4950596.png)
![2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4950602.png)
![N-methyl-N-{[1-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B4950608.png)
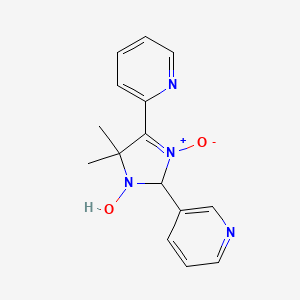
![4-[(5E)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B4950615.png)
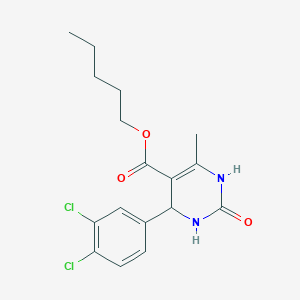
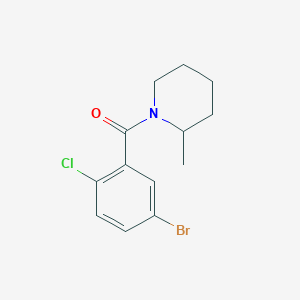
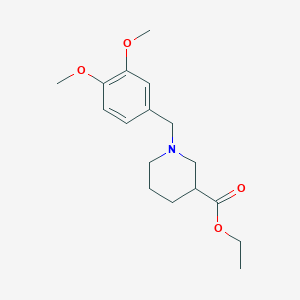
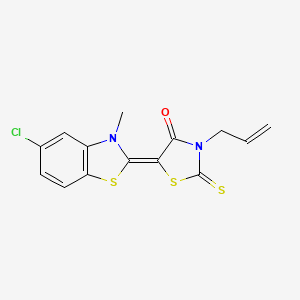
![4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4950638.png)
![6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B4950665.png)
